molecular formula C22H20ClN3O3S B5601346 N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide

N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B5601346
M. Wt: 441.9 g/mol
InChI Key: KMYMCJZXVUSAMW-BUVRLJJBSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the compound involves microwave irradiation, which has proven to be a more efficient method compared to conventional heating. This approach facilitates the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, utilizing various ketones such as acetophenone derivatives (Gul et al., 2016). Such methods highlight the compound's synthesis versatility and the potential for generating analogs with varying substituents for enhanced properties or biological activities.

Molecular Structure Analysis

The molecular structure of N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide and its isomers has been elucidated through crystallographic studies. These studies reveal that the compounds crystallize in the triclinic P space group, forming inversion dimers with significant C—H⋯O interactions contributing to the stability of the molecular structure (Purandara, Foro, & Thimme Gowda, 2021).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, demonstrating the versatility and reactivity of the sulfonamide group. For instance, derivatives synthesized from N,N-dichloro-4-chlorobenzene- and N,N-dichloro-4-methylbenzenesulfonamides show potential for nucleophilic addition reactions, indicating a broad range of chemical behaviors that can be exploited for further chemical modifications (Drozdova & Mirskova, 2001).

Physical Properties Analysis

The physical properties, including crystal structures and intermolecular interactions, play a crucial role in understanding the compound's behavior in various environments. The crystal structure of related sulfonamide derivatives, showcasing inversion dimers and C—H⋯O interactions, provides insight into the physical stability and potential intermolecular interactions relevant to the compound (Purandara, Foro, & Thimme Gowda, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity with various agents and potential for derivative synthesis, are central to the compound's utility in research and application development. The ability to undergo reactions with phenylacetylene, as demonstrated by related sulfonamide derivatives, underscores the compound's chemical versatility and the possibility of tailoring its properties through chemical modifications (Drozdova & Mirskova, 2001).

Scientific Research Applications

Structural Analysis and Synthesis

Crystal Structures of Isomers

Research on the crystal structures of three isomers of this compound reveals significant insights into their molecular configurations and interactions. These studies are crucial for understanding the physical and chemical properties of such compounds, which can be pivotal for designing drugs with desired biological activities. The detailed analysis of these structures provides a foundation for exploring their applications in various scientific fields (Purandara, Foro, & Thimme Gowda, 2021).

Sulfonamide Hybrid Schiff Bases

The synthesis and characterization of novel Schiff bases derived from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide highlight the compound's versatility in forming biologically active molecules. These bases have been evaluated for their potential in enzyme inhibition, demonstrating the compound’s significance in developing therapeutic agents (Kausar et al., 2019).

Biological Applications

Enzyme Inhibition

The compound's derivatives have shown significant inhibitory effects against various enzymes, such as carbonic anhydrase. These findings suggest potential applications in treating diseases where enzyme regulation is a therapeutic strategy. The inhibition potency and specificity towards different enzyme isoforms offer insights into the compound's mechanism of action and its potential as a lead compound for developing new medications (Gul et al., 2016).

Anticancer Activity

Some derivatives of this compound exhibit promising anticancer activities against various cancer cell lines. These studies provide a basis for further investigation into the compound’s mechanism of action and its potential development into anticancer therapeutics. Notably, the exploration of its apoptotic inducer effect and its impact on cell cycle progression are areas of significant interest (Ghorab et al., 2017).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c1-17-7-13-20(14-8-17)26(30(28,29)21-5-3-2-4-6-21)16-22(27)25-24-15-18-9-11-19(23)12-10-18/h2-15H,16H2,1H3,(H,25,27)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYMCJZXVUSAMW-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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